molecular formula C13H10O3S B8791873 Methyl 5-formyl-3-phenylthiophene-2-carboxylate

Methyl 5-formyl-3-phenylthiophene-2-carboxylate

Cat. No. B8791873
M. Wt: 246.28 g/mol
InChI Key: ZDDLAFRBXLCORE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-formyl-3-phenylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C13H10O3S and its molecular weight is 246.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-formyl-3-phenylthiophene-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-formyl-3-phenylthiophene-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 5-formyl-3-phenylthiophene-2-carboxylate

Molecular Formula

C13H10O3S

Molecular Weight

246.28 g/mol

IUPAC Name

methyl 5-formyl-3-phenylthiophene-2-carboxylate

InChI

InChI=1S/C13H10O3S/c1-16-13(15)12-11(7-10(8-14)17-12)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

ZDDLAFRBXLCORE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(S1)C=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CCOC(OCC)c1cc(-c2ccccc2)c(C(=O)OC)s1
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Synthesis routes and methods II

Procedure details

DMSO (0.643 ml, 9.06 mmol) in 4 mL of DCM at −70° C. was added dropwise to a solution of oxalyl chloride (0.529 ml, 6.04 mmol) in 10 mL of DCM at −78° C. and stirred for 10 min. Then 169 (0.75 g, 3.02 mmol) in 4 mL of DCM and TEA in 4 ml, DCM were added dropwise, stirred for an additional 10 min and warmed up slowly to 0° C. The reaction mixture was poured into an ice-cooled solution of NaHCO3 (ss) and extract the product with DCM, washed with brine, dried over sodium sulfate, filtered, concentrated under vacuum to yield compound 172 (706 mg, 95%) as a beige solid.
Name
Quantity
0.643 mL
Type
reactant
Reaction Step One
Quantity
0.529 mL
Type
reactant
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Name
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4 mL
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solvent
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10 mL
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solvent
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169
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0.75 g
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reactant
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4 mL
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solvent
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0 (± 1) mol
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solvent
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ice
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Yield
95%

Synthesis routes and methods III

Procedure details

A solution of 5-Diethoxymethyl-3-phenyl-thiophene-2-carboxylic acid methyl ester (5.07 g, 15.82 mmol) in dioxane (25 ml) was cooled to 0° C. (ice bath). 95% formic acid (50 ml) was added dropwise and the mixture was stirred at 0° C. for 30 min and then at rt for 60 min. The reaction mixture was quenched by pouring into EtOAc. The organic layer was washed with water, dried over Na2SO4 and concentrated under reduced pressure to afford the desired product (3.50 g, 90% yield).
Name
5-Diethoxymethyl-3-phenyl-thiophene-2-carboxylic acid methyl ester
Quantity
5.07 g
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reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
90%

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